3-(3-Chloro-4-fluorophenyl)-1-propene
Overview
Description
Potassium guaiacolsulfonate is a mucolytic and expectorant compound used primarily to relieve productive coughs. It works by thinning the mucus in the lungs, making it less sticky and easier to expel, thereby reducing chest congestion . This compound is derived from guaiacol, an aromatic sulfonic acid, and is often used in combination with other medications to treat respiratory conditions such as asthma, bronchitis, and the common cold .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium guaiacolsulfonate involves the sulfonation of guaiacol followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, potassium guaiacolsulfonate is produced by reacting guaiacol with sulfuric acid to form guaiacolsulfonic acid, which is then neutralized with potassium hydroxide. The resulting solution is purified and concentrated to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Potassium guaiacolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced under specific conditions to yield guaiacol.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Guaiacol.
Substitution: Various substituted guaiacol derivatives.
Scientific Research Applications
Potassium guaiacolsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on mucus production and clearance in respiratory systems.
Medicine: Utilized in formulations for treating respiratory conditions due to its expectorant properties.
Industry: Employed in the production of cough syrups and other pharmaceutical preparations
Mechanism of Action
Potassium guaiacolsulfonate exerts its effects by thinning the mucus in the respiratory tract. It reduces the viscosity of mucus, making it easier to expel through coughing. This action is primarily due to its ability to break down the mucopolysaccharides in the mucus . The compound targets the mucus-producing cells in the respiratory tract, facilitating the clearance of mucus and reducing congestion .
Comparison with Similar Compounds
Guaiacol: A phenolic compound with disinfectant properties, used as an expectorant.
Guaifenesin: Another expectorant that works similarly by thinning mucus.
Uniqueness: Potassium guaiacolsulfonate is unique due to its combined mucolytic and expectorant properties, making it highly effective in treating productive coughs. Unlike guaiacol, which is primarily used for its antiseptic properties, potassium guaiacolsulfonate specifically targets mucus production and clearance .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-2-3-7-4-5-9(11)8(10)6-7/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVULFUQRHJDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373963 | |
Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121626-73-1 | |
Record name | 2-Chloro-1-fluoro-4-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121626-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Allyl-3-chloro-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121626731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-fluoro-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-allyl-3-chloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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